![molecular formula C56H48O8 B1585647 Calix[8]arene CAS No. 82452-93-5](/img/structure/B1585647.png)

Calix[8]arene

Übersicht

Beschreibung

Calix8arene is a type of macrocyclic compound that has been used in various fields due to its unique structure and properties . It is a compound of interest in organic chemistry because it is easily synthesized and functionalized . The molecule consists of eight phenolic units linked by methylene bridges, forming a cyclic structure . This structure allows Calix8arene to form complexes with various molecules, making it useful in areas such as supramolecular chemistry .

Synthesis Analysis

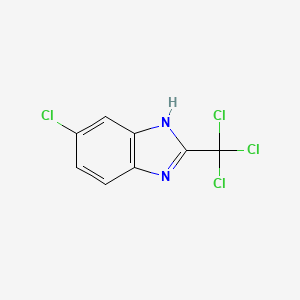

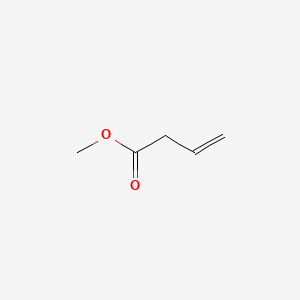

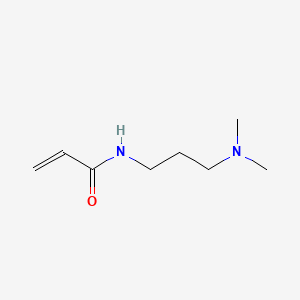

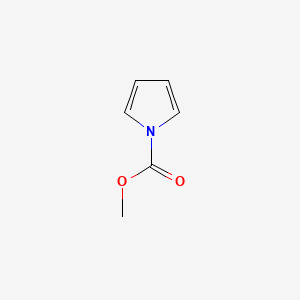

Calix8arene can be synthesized through various methods. One approach involves the reaction of lithium reagents or sodium hydride with the parent calix[n]arene, followed by a reaction with CoBr2 . Another method uses the copper-catalyzed azide-alkyne cycloaddition reaction (CuAAC) to modify the organic molecules .

Molecular Structure Analysis

The molecular structure of Calix8arene is complex and unique. It has been found to form complicated products incorporating differing numbers of cobalt and lithium or sodium centers, often with positional disorder . The structure of Calix8arene allows it to encapsulate other molecules, forming layered arrays .

Chemical Reactions Analysis

Calix8arene has been used in various chemical reactions. For example, it has been used to construct polyoxo-titanium clusters (PTCs), which have been used for efficient CO2 photoreduction . It has also been used in the synthesis of various triazole derivatives .

Physical And Chemical Properties Analysis

Calix8arene has unique physical and chemical properties due to its structure. It has rich coordination sites and bridging modes, which allow it to interact with various molecules . Moreover, the hydrophobic benzene groups in Calix8arene give it high structural and chemical stability in aqueous solutions with different pH values .

Wissenschaftliche Forschungsanwendungen

Molecular Sensors and Smart Materials

Calix[8]arene and its derivatives, particularly calix[n]arenes (n = 4, 5, 6, 8), are highly studied in supramolecular chemistry due to their structural diversity and preorganized ion-binding sites. They have been developed into smart fluorescent probes, which are used in various fields such as molecular sensing, bioimaging, drug and gene delivery, self-assembly, and smart material development. These compounds can detect cations, anions, and biomolecules effectively and are also involved in creating advanced materials like gels and organic light-emitting diodes (Kumar et al., 2019).

Anti-tumor Agents

Calix[8]arene and its derivatives show promise as anti-tumor agents. The structural design and synthesis of novel dihomooxacalix[4]arene-based anti-tumor agents have been explored, demonstrating significant cytotoxic effects on various cancer cell lines. These derivatives serve as platforms for developing potential supramolecular anticancer agents (An et al., 2019).

Heavy Metal Ion Detection

Calix[8]arene derivatives have been used in detecting heavy metal ions. They are synthesized and integrated into chemically modified field-effect transistors (CHEMFETs), allowing the direct transduction of selective complexation of heavy metal ions like silver, copper, cadmium, and lead into electrical signals (Cobben et al., 1992).

Bioconjugation and Immunogenicity Studies

Studies on calix[4]arene-based radiotherapeutic agents have focused on their conjugation to biomolecules and their immunogenicity in mice. This includes investigating the conjugation of calix[4]arene derivatives to antibodies and albumins, examining their immunoreactivity, and evaluating their immune response in different conditions. Such studies are crucial for developing calixarene-based therapeutic applications in radioimmunotherapy (Grote Gansey et al., 1999).

Lectin Binding and Erythrocyte Agglutination Inhibition

Calix[4] and calix[8]arene-based glycoconjugates have shown lectin-binding ability. They can effectively inhibit erythrocyte agglutination induced by wheat germ agglutinin, highlighting their potential in biological applications involving lectin interactions and agglutination processes (Consoli et al., 2004).

Drug Delivery Systems

Calix[8]arene derivatives have been used in designing drug delivery systems. For example, calix[4]arene-based micelles have been synthesized for the targeted delivery of camptothecin, a cancer drug. These nanocapsules demonstrated high drug loading capacity and effective delivery into tumor cells, significantly enhancing the drug's cytotoxicity (Shetty et al., 2019).

Antioxidant and Anti-bacterial Activities

The antioxidant properties of calix[8]arene derivatives have been explored, showing reduced reactive oxygen species in neural cells. These compounds also exhibit anti-bacterial activity, with the effectiveness varying between different bacteria strains (Stephens et al., 2015).

Zukünftige Richtungen

Eigenschaften

IUPAC Name |

nonacyclo[43.3.1.13,7.19,13.115,19.121,25.127,31.133,37.139,43]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16,18,21(53),22,24,27,29,31(52),33,35,37(51),39,41,43(50),45,47-tetracosaene-49,50,51,52,53,54,55,56-octol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C56H48O8/c57-49-33-9-1-10-34(49)26-36-12-3-14-38(51(36)59)28-40-16-5-18-42(53(40)61)30-44-20-7-22-46(55(44)63)32-48-24-8-23-47(56(48)64)31-45-21-6-19-43(54(45)62)29-41-17-4-15-39(52(41)60)27-37-13-2-11-35(25-33)50(37)58/h1-24,57-64H,25-32H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HDPRHRZFFPXZIL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2=C(C(=CC=C2)CC3=C(C(=CC=C3)CC4=C(C(=CC=C4)CC5=C(C(=CC=C5)CC6=CC=CC(=C6O)CC7=CC=CC(=C7O)CC8=CC=CC(=C8O)CC9=CC=CC1=C9O)O)O)O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C56H48O8 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40369269 | |

| Record name | Calix[8]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

849.0 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Calix[8]arene | |

CAS RN |

82452-93-5 | |

| Record name | Calix[8]arene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40369269 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | nonacyclo[43.3.1.1~3,7~.1~9,13~.1~15,19~.1~21,25~.1~27,31~.1~33,3 7~.1~39,43~]hexapentaconta-1(49),3(56),4,6,9(55),10,12,15(54),16, 18,21(53),22,24,27(52),28,30,33(51),34,36,39(50),40,42,45,47-tetracosa ene-49,50,51,52,53,54,55,56-octol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Citations

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-(3,7-Dichloro-10,11-dihydro-5h-dibenzo[b,f]azepin-5-yl)-n,n-dimethylpropan-1-amine](/img/structure/B1585569.png)

![4-[2-(Dimethylamino)ethyl]morpholine](/img/structure/B1585578.png)